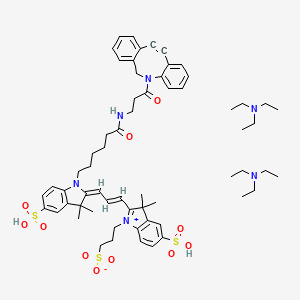
(R)-4-(1-Aminoethyl)-3-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(1-Aminoethyl)-3-fluorobenzonitrile is a chiral organic compound characterized by the presence of an aminoethyl group and a fluorine atom attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-3-fluorobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzonitrile as the starting material.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced through a series of reactions involving the use of transaminase enzymes. The reaction conditions include the use of an amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution.
Industrial Production Methods
In industrial settings, the production of ®-4-(1-Aminoethyl)-3-fluorobenzonitrile may involve similar synthetic routes but on a larger scale. The use of biocatalysts such as omega-transaminase ensures high efficiency and selectivity, making the process suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(1-Aminoethyl)-3-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
®-4-(1-Aminoethyl)-3-fluorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its chiral nature.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-4-(1-Aminoethyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(1-Aminoethyl)-4-fluoroaniline: Similar in structure but with the aminoethyl group at a different position.
®-(1-Aminoethyl)phosphonic acid: Contains a phosphonic acid group instead of a nitrile group.
Uniqueness
®-4-(1-Aminoethyl)-3-fluorobenzonitrile is unique due to the specific positioning of the aminoethyl and fluorine groups on the benzonitrile core. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H9FN2 |
|---|---|
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
4-[(1R)-1-aminoethyl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4,6H,12H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
YNSAMDYSPOHAQE-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=C(C=C1)C#N)F)N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)C#N)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12960905.png)








![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12960953.png)
